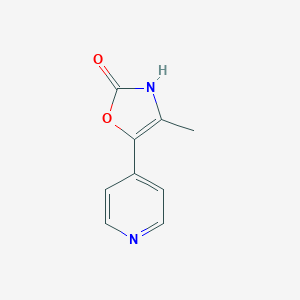

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurodegenerative Disease Treatment

One of the prominent applications of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is in the treatment of neurodegenerative diseases such as Alzheimer's disease and other tauopathies. Research indicates that compounds similar to this oxazolone derivative can inhibit tau protein aggregation, a key pathological feature in these conditions. The oligomerization of tau into neurofibrillary tangles is closely associated with neuronal dysfunction, making the development of inhibitors crucial for therapeutic strategies .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties, showcasing effectiveness against parasitic worms. This application is particularly relevant in veterinary medicine and could lead to new treatments for parasitic infections in livestock and pets .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific pyridine derivatives with oxazolone precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. These methods ensure that the compounds meet the necessary standards for biological testing .

Computational Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound derivatives with target proteins involved in disease pathways. These computational approaches provide insights into the mechanisms of action and help guide further modifications to enhance efficacy and selectivity against specific targets .

Case Study 1: Alzheimer’s Disease

A notable study focused on a related compound demonstrated its ability to reduce tau aggregation in vitro, leading to improved cognitive function in animal models of Alzheimer's disease. The study highlighted the compound's potential as a therapeutic agent in treating tauopathies .

Case Study 2: Antimicrobial Efficacy

In another case, a series of synthesized oxazolone derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated that several compounds exhibited significant antimicrobial activity, suggesting their potential use as new antibiotics .

Propriétés

Numéro CAS |

132338-12-6 |

|---|---|

Formule moléculaire |

C9H8N2O2 |

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |

Clé InChI |

HYFQYGZLUXYDEG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

SMILES canonique |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

Key on ui other cas no. |

132338-12-6 |

Synonymes |

4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.